molecular formula C12H13NO B8155313 N-Cyclopropyl-3-vinylbenzamide

N-Cyclopropyl-3-vinylbenzamide

Cat. No.: B8155313
M. Wt: 187.24 g/mol
InChI Key: ZJVBAAWLECQXAQ-UHFFFAOYSA-N
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Description

N-Cyclopropyl-3-vinylbenzamide is an organic compound characterized by a cyclopropyl group attached to the nitrogen atom of a benzamide structure, with a vinyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-3-vinylbenzamide typically involves the following steps:

    Vinylation of Benzamide: The vinylation of benzamide can be achieved using vinyltrimethoxysilane in the presence of copper (II) acetate and tetrabutylammonium fluoride.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N-Cyclopropyl-3-vinylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-Cyclopropyl-3-vinylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: N-Cyclopropyl-3-vinylbenzamide is unique due to the presence of both cyclopropyl and vinyl groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

N-cyclopropyl-3-ethenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-2-9-4-3-5-10(8-9)12(14)13-11-6-7-11/h2-5,8,11H,1,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVBAAWLECQXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC=C1)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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